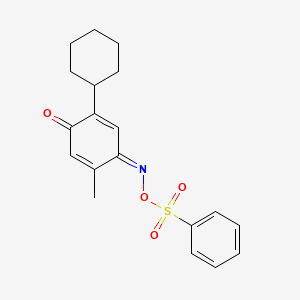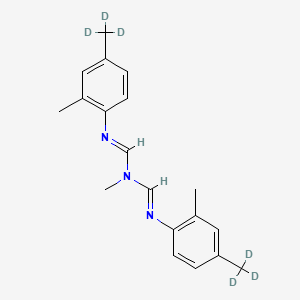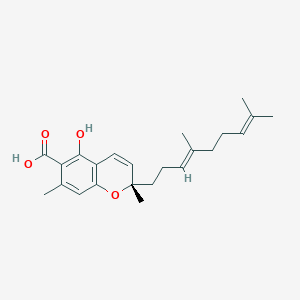
ML233
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ML233 is a non-peptide apelin receptor agonist. It is known for its high selectivity and potency, with an EC50 value of 3.7 μM for the apelin receptor. This compound exhibits more than 21-fold selectivity over the closely related angiotensin 1 receptor . The compound has a molecular weight of 359.44 and a chemical formula of C19H21NO4S .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ML233 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the cyclohexane ring system.
- Introduction of the phenylsulfonyl group.
- Formation of the oxime group.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
ML233 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: this compound can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield different reduced forms of the compound .
科学研究应用
ML233 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the apelin receptor and its signaling pathways.
Biology: Employed in research on cell signaling and receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and other conditions involving the apelin receptor.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the apelin receptor
作用机制
ML233 exerts its effects by binding to the apelin receptor, a G protein-coupled receptor. Upon binding, this compound activates the receptor, leading to the activation of downstream signaling pathways. One of the key pathways involves the phosphorylation of Akt, a potent anti-apoptotic protein. This activation can protect cells from apoptosis and promote cell survival .
相似化合物的比较
Similar Compounds
Some compounds similar to ML233 include:
Apelin-13: A peptide agonist of the apelin receptor.
Elabela: Another peptide agonist with similar effects on the apelin receptor.
Angiotensin II: Although it targets a different receptor, it shares some structural similarities with this compound
Uniqueness of this compound
This compound is unique due to its non-peptide structure, which provides greater stability and selectivity compared to peptide agonists. Its high selectivity for the apelin receptor over other related receptors makes it a valuable tool for studying the apelin signaling pathway and developing targeted therapies .
属性
分子式 |
C19H21NO4S |
|---|---|
分子量 |
359.4 |
InChI 键 |
RSMZOLWJZGIWOV-CZIZESTLSA-N |
外观 |
Assay:≥95%A crystalline solid |
同义词 |
CID-46905036; (E)-4-methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1’-bi(cyclohexane)]-3,6-dien-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





